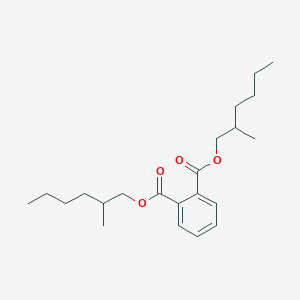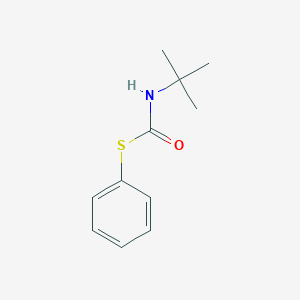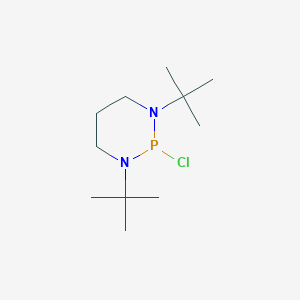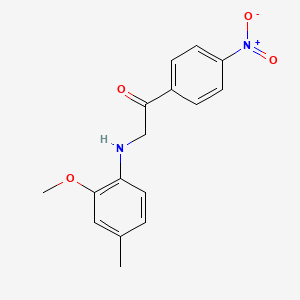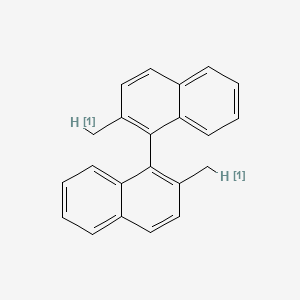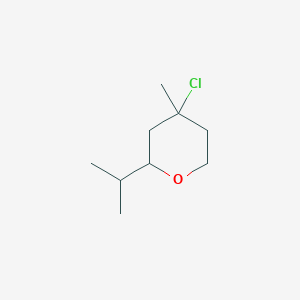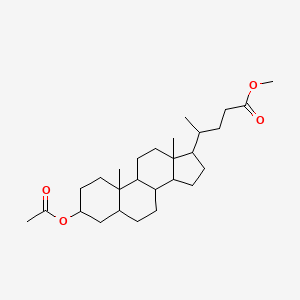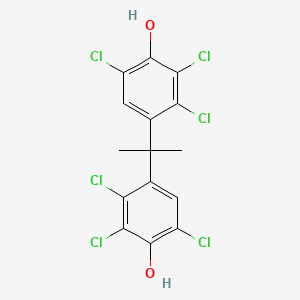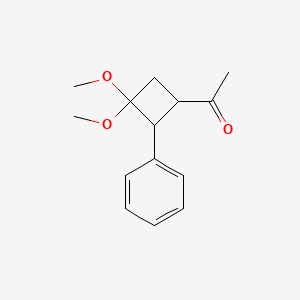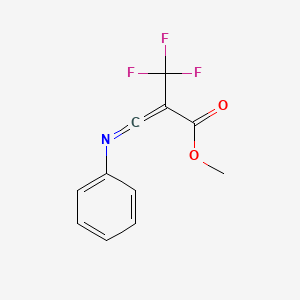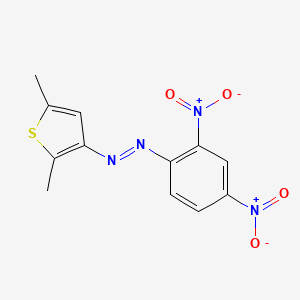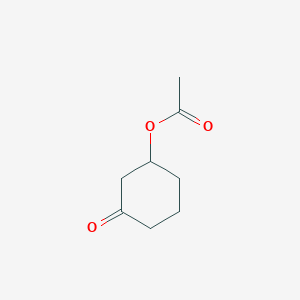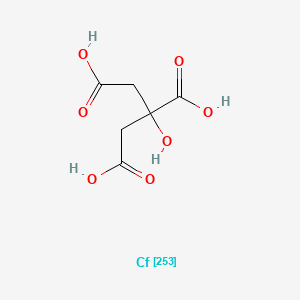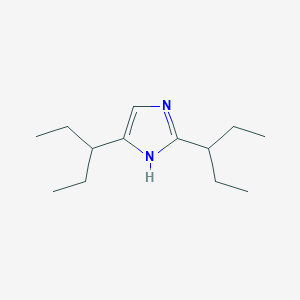
2,5-di(pentan-3-yl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-di(pentan-3-yl)-1H-imidazole is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-di(pentan-3-yl)-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,2-diketones with aldehydes in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-di(pentan-3-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The pentan-3-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-di(pentan-3-yl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 2,5-di(pentan-3-yl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,5-di(pentan-3-yl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an imidazole ring.
2,5-di(pentan-3-yl)-1H-pyrazole: Similar structure but with a pyrazole ring.
2,5-di(pentan-3-yl)-1H-triazole: Similar structure but with a triazole ring.
Uniqueness
2,5-di(pentan-3-yl)-1H-imidazole is unique due to its specific substitution pattern and the presence of the imidazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity set it apart from other similar compounds.
Properties
CAS No. |
53965-05-2 |
|---|---|
Molecular Formula |
C13H24N2 |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
2,5-di(pentan-3-yl)-1H-imidazole |
InChI |
InChI=1S/C13H24N2/c1-5-10(6-2)12-9-14-13(15-12)11(7-3)8-4/h9-11H,5-8H2,1-4H3,(H,14,15) |
InChI Key |
MGDJRKWKGDYYKC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=CN=C(N1)C(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


